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molecular formula C9H7ClN2 B3146961 2-Chloro-8-methylquinoxaline CAS No. 61148-40-1

2-Chloro-8-methylquinoxaline

Cat. No. B3146961
M. Wt: 178.62 g/mol
InChI Key: RPRFQQQHIBASPC-UHFFFAOYSA-N
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Patent
US03987196

Procedure details

The crude 3-chloro-5-methylquinoxaline obtained in the step above was stirred for 3 hours at reflux temperature in 75 ml. of ethanol containing 1.8 g. of sodium azide and 20 ml. of 1N HCl. When the reaction mixture was cooled, the product precipitated as needles. Recrystallization of the product from ethanol produced highly purified 9-methyltetrazolo[1,5-a]quinoxaline, m.p. 166°-68° C. The product was identified by NMR analysis and by elemental microanalysis.______________________________________ Theoretical FoundC 58.37% 58.11%H 3.81 3.98N 37.82 37.60______________________________________
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.8 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[N:4][C:5]2[C:10]([N:11]=1)=[C:9]([CH3:12])[CH:8]=[CH:7][CH:6]=2.[N-:13]=[N+:14]=[N-:15].[Na+].Cl>C(O)C>[CH3:12][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[N:11]1[N:13]=[N:14][N:15]=[C:2]1[CH:3]=[N:4]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=NC2=CC=CC(=C2N1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.8 g
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
above was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature in 75 ml
TEMPERATURE
Type
TEMPERATURE
Details
When the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the product precipitated as needles
CUSTOM
Type
CUSTOM
Details
Recrystallization of the product from ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C=CC=C2N=CC=3N(C12)N=NN3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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